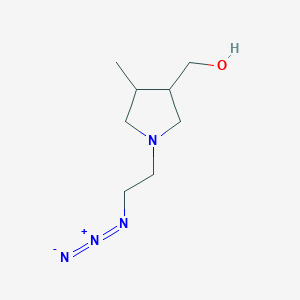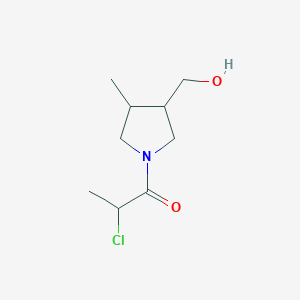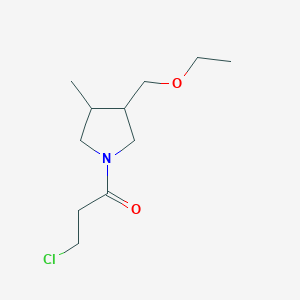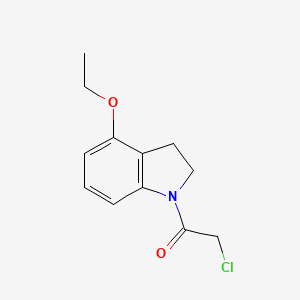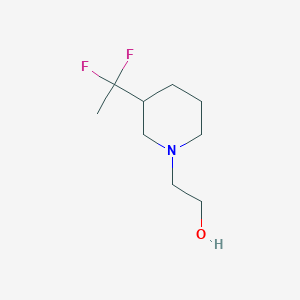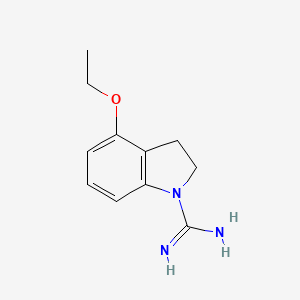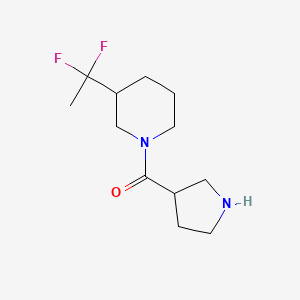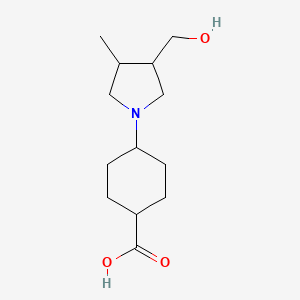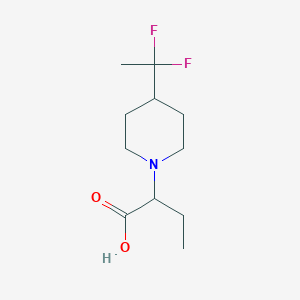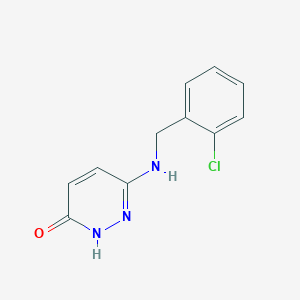
6-((2-Chlorobenzyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2-Chlorobenzyl)amino)pyridazin-3-ol, also known as 6-CBA-P, is a novel compound with potential applications in a variety of scientific research fields. It is a derivative of the pyridazinone family of compounds, which have been studied for their potential therapeutic and biological activities. 6-CBA-P has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. In
Applications De Recherche Scientifique
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “6-((2-Chlorobenzyl)amino)pyridazin-3-ol”, focusing on unique applications across different fields:
Antimicrobial Resistance Disruption
This compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms, which can chemically inhibit the function of the DSB system, potentially breaking antimicrobial resistance .
Anti-tubercular Agents
Research has been conducted on novel derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating its potential as a first-line drug in shortening TB therapy .
Hypotensive Activity
Variants of this compound have been synthesized and examined for hypotensive activity in normotensive rats, showing considerable activity with various substituents on the phenyl moiety, which could lead to new treatments for high blood pressure .
PDE-III Inhibition
The compound has shown to be a potent PDE-III inhibitor, which is significant for cardiovascular diseases as PDE-III inhibitors are used to increase the heart’s contractility and decrease pulmonary vascular resistance .
Antioxidative Activity
Derivatives of this compound have reported anticancer, antiangiogenic, and antioxidant activities, which could be significant in the development of new therapies for cancer and other oxidative stress-related diseases .
Breaking antimicrobial resistance by disrupting extracytoplasmic thioloxidoreductases Seeking potent anti-tubercular agents: design and synthesis Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazin-3(2H)-ones: the versatile pharmacophore Antioxidative activity analyses of some pyridazine derivatives
Mécanisme D'action
Target of Action
The primary target of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol is the DsbB protein in E. coli and its analogues in closely related organisms . DsbB is an integral membrane protein that plays a crucial role in the formation of disulfide bonds in proteins, which are essential for protein folding and stability .
Mode of Action
6-((2-Chlorobenzyl)amino)pyridazin-3-ol acts as a potent inhibitor of the DsbB protein . By inhibiting the function of the DsbB protein, this compound disrupts the formation of disulfide bonds, thereby affecting the folding and stability of various proteins .
Biochemical Pathways
The inhibition of the DsbB protein by 6-((2-Chlorobenzyl)amino)pyridazin-3-ol affects the disulfide bond formation pathway . This disruption incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . These effects can compromise the resistance mechanisms of bacteria, making them more susceptible to antibiotics .
Result of Action
The action of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol results in the disruption of protein homeostasis in bacteria . This disruption compromises several classes of resistance determinants, including diverse β-lactamases and mobile colistin resistance enzymes . As a result, multidrug-resistant clinical isolates become sensitized to existing antibiotics .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAAPJXCPMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



